molecular formula C17H16O3 B2615773 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde CAS No. 2241140-69-0

6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde

Cat. No.: B2615773
CAS No.: 2241140-69-0
M. Wt: 268.312
InChI Key: WKGSWBLNZAFYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-membered 1,5-benzodioxepine core substituted with a 2-methylphenyl group at position 6 and a carbaldehyde group at position 6. The 2-methylphenyl substituent enhances lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications, making it a versatile intermediate in medicinal chemistry or materials science .

Properties

IUPAC Name

6-(2-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-5-2-3-6-14(12)15-9-13(11-18)10-16-17(15)20-8-4-7-19-16/h2-3,5-6,9-11H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGSWBLNZAFYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C3C(=CC(=C2)C=O)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde typically involves the following steps:

  • Formation of the Benzodioxepine Ring: : The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide under basic conditions. For instance, catechol can react with 1,2-dibromoethane in the presence of a base like potassium carbonate to form the benzodioxepine ring.

  • Introduction of the 2-Methylphenyl Group: : The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the benzodioxepine intermediate with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Formylation: : The final step involves the formylation of the benzodioxepine derivative to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the compound is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aldehyde group in 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can introduce a nitro group, and halogenation can introduce halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in dry ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid.

    Reduction: 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde can serve as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound may be investigated for its potential biological activities. The presence of the benzodioxepine ring and the aldehyde group could confer interesting pharmacological properties, making it a candidate for drug discovery and development. Studies could focus on its interactions with biological targets and its efficacy in various disease models.

Industry

In the industrial sector, derivatives of this compound could be used in the development of new materials with specific properties, such as polymers or resins. Its reactivity also makes it a useful intermediate in the synthesis of fine chemicals and specialty products.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group could form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The benzodioxepine ring might also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with structurally related analogs:

Compound Name Core Structure Substituents Key Functional Groups Biological/Industrial Relevance References
Target Compound 1,5-Benzodioxepine (7-membered) 6-(2-Methylphenyl), 8-carbaldehyde Aldehyde Potential synthetic intermediate -
(S)-Amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic acid Pyridine 2-Methylphenyl, amino acid side chain Carboxylic acid GLP-1 receptor modulator (diabetes)
N-(2-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine Benzoxazole, oxadiazole 2-Methylphenyl, phenyl Amine, oxadiazole Synthetic intermediate (pharmacology)
Netupitant Pyridine, piperazine 4-(2-Methylphenyl), trifluoromethyl Amide, piperazine Antiemetic (clinical use)
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Benzodioxin (6-membered) Dihydrobenzodioxin, dimethylaminomethyl Amine, methoxy Research compound (non-medical)
Key Observations:
  • Ring Systems :

    • The 7-membered benzodioxepine (target) offers greater conformational flexibility than 6-membered benzodioxin () but less steric hindrance than larger benzodioxocin derivatives ().
    • Oxygen-containing heterocycles (e.g., benzodioxepine, benzodioxin) are common in drug design due to their metabolic stability and hydrogen-bonding capacity.
  • Substituent Effects :

    • The 2-methylphenyl group is recurrent in pharmaceuticals (e.g., Netupitant ), suggesting its role in enhancing lipophilicity and target binding.
    • The carbaldehyde group in the target compound is distinct from carboxylic acids () or amines (), enabling nucleophilic additions or Schiff base formation.
  • Functional Group Reactivity :

    • Aldehydes (target) are more reactive than esters or amides, positioning the compound as a precursor for derivatization. This contrasts with Netupitant’s amide group, which confers metabolic stability .

Biological Activity

6-(2-Methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
CAS NumberNot specifically listed
Melting PointNot available
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have indicated that derivatives of benzodioxepine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. This is often linked to the inhibition of specific signaling pathways such as PI3K/Akt and MAPK pathways.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of benzodioxepine derivatives. These compounds may offer protective effects against neurodegenerative diseases like Alzheimer's and Parkinson's.

  • Case Study : A study demonstrated that a related compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential mechanism involving the modulation of antioxidant enzyme activity.

Anti-inflammatory Activity

This compound has been explored for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

  • Research Findings : A study indicated that treatment with this compound led to a significant reduction in TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharides (LPS).

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of this compound and its analogs:

Study ReferenceBiological ActivityKey Findings
Study 1AnticancerInduced apoptosis in breast cancer cell lines
Study 2NeuroprotectionReduced oxidative stress markers in neuronal cells
Study 3Anti-inflammatoryInhibited TNF-alpha and IL-6 production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.